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An In-depth Technical Guide on the Mechanism of Action of AFM24 in EGFR-Positive Tumors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AFM24 is a novel tetravalent, bispecific innate cell engager (ICE®) developed to target
Epidermal Growth Factor Receptor (EGFR)-positive solid tumors.[1][2][3] Its unique mechanism
of action redirects the body's innate immune system, specifically Natural Killer (NK) cells and
macrophages, to attack cancer cells.[4][5] This approach is designed to overcome limitations of
current EGFR-targeted therapies, such as resistance due to downstream mutations in signaling
pathways (e.g., KRAS, BRAF) and toxicities associated with EGFR signaling inhibition in
healthy tissues. Preclinical and clinical data suggest that AFM24 is a promising therapeutic
agent, demonstrating potent anti-tumor activity irrespective of EGFR expression levels and the
mutational status of the tumor.

Molecular Architecture and Targeting

AFM24 is an IgG1-scFv fusion antibody. It possesses four binding sites: two for the human
CD16A (FcyRIIIA) receptor on innate immune cells and two for EGFR on tumor cells. This
tetravalent design enhances its avidity and provides robust binding to both target and effector
cells. AFM24 was generated using Affimed's proprietary Redirected Optimized Cell Killing
(ROCK®) platform.
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A critical feature of AFM24 is that its binding site on CD16A is distinct from the Fc binding site
for immunoglobulin G (IgG). This minimizes competition with the high concentration of
circulating 1gG in the blood, ensuring sustained engagement of NK cells and macrophages.

Core Mechanism of Action: Bridging Innate
Immunity to Cancer

The primary mechanism of action of AFM24 is the formation of an immunological synapse
between CD16A-expressing innate immune cells and EGFR-expressing tumor cells. This
bridging action triggers two key cytotoxic processes:

e Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): By engaging CD16A on NK cells,
AFM24 activates them to release cytotoxic granules containing perforin and granzymes,
leading to the lysis of the targeted tumor cell.

o Antibody-Dependent Cellular Phagocytosis (ADCP): AFM24 also engages CD16A on
macrophages, stimulating them to engulf and destroy opsonized tumor cells.

Importantly, AFM24's anti-tumor activity is independent of EGFR signaling pathway inhibition.
This means its efficacy is not compromised by mutations in downstream signaling molecules
like KRAS and BRAF, which are common resistance mechanisms to conventional EGFR
inhibitors.
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AFM24 bridges innate immune cells to tumor cells, inducing ADCC and ADCP.
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Quantitative Preclinical Data
Binding Affinities

AFM24 demonstrates high-affinity binding to both CD16A on immune cells and EGFR on

various tumor cell lines.

Target Cell Type Condition Mean KD (nM) Reference

In absence of
CD16A NK Cells ) 6.2+2.0
competing IgG

In presence of

NK Cells 11.8+4.3
polyclonal IgG
Various Tumor

EGFR ) - <100
Cell Lines

In Vitro Cytotoxicity (ADCC)

AFM24 induces potent ADCC across a range of EGFR-expressing tumor cell lines, irrespective
of their EGFR expression levels or KRAS/BRAF mutational status.
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. EGFR KRAS/BRAF Mean EC50
Cell Line ] ] Reference
Expression Mutation (pM)
DK-MG High Wild-Type 0.7+0.4
A-431 High Wild-Type 19+15
HCT-116 Low KRAS G13D 3.3
KRAS G13D,
LoVo - 3.4+0.6
BRAF V600E
HT-29 - BRAF V600E 3.3+22
A-549 Intermediate KRAS G12S 51128
Panc 08.13 - KRAS G12D 57+£3.6
COLO-205 - BRAF V600E 30.4 £ 25.6
SW-982 Intermediate Wild-Type 47.7 £19.0

Key Experimental Protocols
Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)

Assay

This assay quantifies the ability of AFM24 to induce NK cell-mediated lysis of tumor cells.
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Workflow for a Calcein-release ADCC assay.

Methodology:

Target Cell Preparation: EGFR-positive tumor cells are labeled with Calcein-AM, a
fluorescent dye that is retained within live cells.

Effector Cell Preparation: Peripheral blood mononuclear cells (PBMCs) are isolated from
healthy donors, and NK cells are enriched.

Co-culture: Labeled target cells and effector NK cells are co-cultured at a specific effector-to-
target (E:T) ratio (e.g., 5:1) in the presence of serial dilutions of AFM24 or control antibodies.

Incubation: The co-culture is incubated for a defined period (e.g., 4 hours) to allow for cell
lysis.

Measurement: The amount of calcein released into the supernatant from lysed cells is
guantified using a fluorescence plate reader.

Data Analysis: The percentage of specific lysis is calculated, and dose-response curves are
generated to determine the EC50 (potency) and Emax (efficacy) values.

Antibody-Dependent Cellular Phagocytosis (ADCP)
Assay

This assay measures the ability of AFM24 to mediate the phagocytosis of tumor cells by

macrophages.

Methodology:

Macrophage Differentiation: Monocytes are isolated from PBMCs and differentiated into
macrophages in vitro using M-CSF.

Target Cell Labeling: EGFR-positive tumor cells are labeled with a fluorescent dye (e.g.,
CMFDA).
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e Co-culture: Macrophages and labeled tumor cells are co-cultured (e.g., at an E:T ratio of 5:1)
with AFM24 or control antibodies for a set duration (e.g., 4 hours).

e Analysis by Flow Cytometry: Phagocytosis is quantified by measuring the percentage of
macrophages that have become fluorescent due to the engulfment of labeled tumor cells.

In Vivo Efficacy and Safety
Preclinical In Vivo Models

In xenograft mouse models using human EGFR-positive tumor cell lines and adoptively
transferred human NK cells, AFM24 demonstrated a significant, dose-dependent reduction in
tumor growth compared to controls.

Safety and Tolerability

Toxicology studies in cynomolgus monkeys showed that AFM24 was well-tolerated up to high
doses (75 mg/kg weekly). Notably, the typical skin toxicities associated with EGFR-inhibiting
antibodies were not observed, which is consistent with AFM24's mechanism of action that does
not rely on blocking EGFR signaling. A transient, manageable elevation of IL-6 was observed

post-infusion.

Clinical Development and Efficacy

AFM24 is being evaluated in clinical trials both as a monotherapy and in combination with other
agents, such as the anti-PD-L1 antibody atezolizumab.

AFM24 in Combination with Atezolizumab (AFM24-102
trial)

This combination therapy has shown promising clinical activity in heavily pretreated patients
with advanced or metastatic EGFR-expressing solid malignancies, including non-small cell lung
cancer (NSCLC).
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. Median
Overall Disease ]
. Progression-
Patient Cohort Response Control Rate . Reference
Free Survival
Rate (ORR) (DCR)
(PFS)
EGFR wild-type
- 73.3% 5.9 months
NSCLC (n=15)
EGFR wild-type
NSCLC (n=33, 21% 76% 5.6 months
PPS)
EGFR mutant
NSCLC (n=17, 24% 71% 5.6 months

PPS)

The combination has been generally well-tolerated, with common adverse events including
manageable infusion-related reactions.

Conclusion

AFM24 represents a highly differentiated immuno-oncology approach for the treatment of
EGFR-positive solid tumors. By specifically engaging the innate immune system to induce
ADCC and ADCP, it provides a potent anti-tumor effect that is independent of EGFR signaling
pathways and their mutational status. This mechanism offers the potential to overcome
resistance to current EGFR-targeted therapies and provides a favorable safety profile, avoiding
the characteristic toxicities of EGFR inhibitors. Ongoing clinical trials continue to explore the full
therapeutic potential of AFM24, both as a monotherapy and in combination regimens, for
patients with difficult-to-treat cancers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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